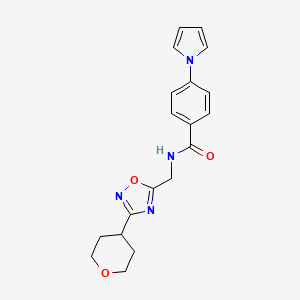![molecular formula C21H19N5O4S B2380408 4-Acetyl-N-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzolsulfonamid CAS No. 1021082-28-9](/img/structure/B2380408.png)
4-Acetyl-N-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a synthetic chemical known for its diverse applications in the realms of chemistry, biology, and medicine. Its intricate molecular structure enables a variety of chemical reactions, making it a subject of extensive research.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : Acts as a ligand in metal-catalyzed reactions.
Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: : Investigated for potential as enzyme inhibitors, affecting various biological pathways.
Medicine
Pharmacology: : Explored for anti-cancer, anti-inflammatory, and anti-bacterial properties.
Drug Development: : Serves as a lead compound for designing new therapeutic agents.
Industry
Materials Science: : Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
Target of Action
The compound, 4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects
Mode of Action
Compounds with similar structures have been found to interact with various targets, leading to changes in cellular processes . For instance, some derivatives have shown inhibitory activity against enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that this compound could also have multiple effects at the molecular and cellular levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide typically involves multi-step organic reactions:
Formation of Triazolopyridazine: : Utilizing cyclization reactions to form the triazolo[4,3-b]pyridazine core.
Ether Linkage: : Connecting the triazolopyridazine to the benzenesulfonamide via an ether bond. Reaction conditions often include the use of organic solvents, temperature control, and catalytic agents to drive these processes to completion.
Industrial Production Methods
Industrial synthesis involves scaling up these reactions with considerations for yield, purity, and cost-efficiency. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide: undergoes:
Oxidation: : Converts the acetyl group into carboxylic acids or ketones.
Reduction: : Reduces nitro groups to amines.
Substitution: : Aromatic substitution reactions, particularly at the benzenesulfonamide moiety.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions are common.
Major Products
These reactions typically yield:
Oxidation: : Carboxylated derivatives.
Reduction: : Aminated derivatives.
Substitution: : Variously substituted benzenesulfonamides and triazolopyridazines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
N-(2-ethoxyethyl)benzenesulfonamide
4-acetyl-N-ethylbenzenesulfonamide
Uniqueness
4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide: stands out due to its unique combination of a triazolopyridazine ring and an acetyl group, which imparts distinct reactivity and binding affinity compared to its analogs. This uniqueness makes it particularly valuable in both synthetic and therapeutic applications.
Eigenschaften
IUPAC Name |
4-acetyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S/c1-15(27)16-7-9-18(10-8-16)31(28,29)22-13-14-30-20-12-11-19-23-24-21(26(19)25-20)17-5-3-2-4-6-17/h2-12,22H,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVSFKGOLRLTPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethyl-5-({6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B2380326.png)

![N-[4-(dimethylamino)benzyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2380329.png)
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)benzenecarboxamide](/img/structure/B2380331.png)

![7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2380335.png)

![1-(3-methoxypropyl)-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2380337.png)

![1-[4-(5-Methyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B2380340.png)
![methyl 7-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2380344.png)
![1-methyl-3-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2380346.png)
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/new.no-structure.jpg)
